6-Oxo D-(-)-Norgestrel-d6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H26O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-2,2,4,7,7,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C21H26O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18,24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,20+,21+/m1/s1/i5D2,11D,12D2,14D |
InChI Key |
RFOBDGUKWSBLIQ-IWPSQISTSA-N |
Isomeric SMILES |
[2H]C1=C2C(=O)C([C@@H]3[C@@H]([C@]2(CC(C1=O)([2H])[2H])[2H])CC[C@]4([C@H]3CC[C@]4(C#C)O)CC)([2H])[2H] |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4C(=O)CC3C1CCC2(C#C)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for 6 Oxo D Norgestrel D6
Chemical Synthesis Pathways for Deuterated Steroid Derivatives
The introduction of deuterium (B1214612) into a steroid framework requires precise chemical strategies to ensure the correct placement and number of deuterium atoms. The synthesis of 6-Oxo D-(-)-Norgestrel-d6 would logically proceed through the synthesis of the parent compound, D-(-)-Norgestrel, followed by oxidation and deuteration, or by deuteration of a suitable precursor followed by conversion to the final product.
Regioselective and Stereoselective Deuterium Incorporation
Achieving regioselectivity and stereoselectivity is paramount in the synthesis of deuterated steroids to maintain their biological activity and ensure the label is in a stable position. For a compound like this compound, which contains an α,β-unsaturated ketone system in the A-ring, several methods for deuterium incorporation can be considered.
One common strategy involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of deuterium gas (D₂) or a deuterium source like D₂O. mdpi.com This can facilitate hydrogen-deuterium exchange at positions activated by adjacent functional groups. For α,β-unsaturated ketones, the γ-hydrogens can also undergo exchange through conjugation. mdpi.com
Base-catalyzed hydrogen-deuterium exchange is another powerful technique. The use of a base like potassium tert-butoxide in a deuterated solvent such as methanol-d₄ (CD₃OD) or D₂O can effectively introduce deuterium at the α-positions of a ketone. mdpi.com For the A-ring of a steroid like norgestrel (B7790687), this method could be employed to deuterate the C2 and C4 positions. However, careful control of reaction conditions is necessary to prevent unwanted side reactions or loss of stereochemical integrity.
Superacid-catalyzed α-deuteration of ketones using D₂O has also been reported as a highly efficient method with excellent functional group compatibility and scalability. rsc.org This approach could potentially be applied to introduce deuterium at the α-positions of the ketone groups in a precursor to this compound.
Precursor Chemistry and Reaction Schemes for this compound
A plausible synthetic route to this compound would likely start from the readily available D-(-)-Norgestrel. The synthesis of D-(-)-Norgestrel itself has been well-established since the 1960s. wikipedia.orgresearchgate.net
A potential multi-step synthesis could be envisioned as follows:
Protection of the 3-keto group of D-(-)-Norgestrel: To selectively introduce the 6-oxo functionality, the more reactive 3-keto group would likely be protected, for instance, as a ketal.
Allylic Oxidation: The protected D-(-)-Norgestrel would then undergo allylic oxidation at the C6 position to introduce the ketone. Reagents such as chromium trioxide or pyridinium (B92312) chlorochromate (PCC) are commonly used for such transformations in steroid chemistry. researchgate.net
Deprotection: Removal of the protecting group at the 3-position would yield 6-Oxo D-(-)-Norgestrel.
Deuteration: The final step would be the regioselective deuteration of 6-Oxo D-(-)-Norgestrel. Given the structure with two ketone groups, a base-catalyzed exchange using a deuterated solvent would be a probable method to introduce the six deuterium atoms at the C2, C4, and C7 positions, which are α to the carbonyl groups. The specific locations of the six deuterium atoms are crucial and would be dictated by the reaction conditions. The synonym "(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yne-3,6-dione-d6" suggests the deuterium atoms are located on the steroid backbone. clearsynth.compharmaffiliates.com
An alternative strategy could involve the deuteration of D-(-)-Norgestrel first, followed by oxidation at the 6-position. However, the oxidation conditions might lead to some loss of deuterium, making the former pathway potentially more efficient in terms of isotopic enrichment.
Optimization of Synthetic Yields and Purity
Optimizing the yield and purity of this compound is crucial for its intended use as a reference standard. Each step of the synthesis would require careful optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents.
Purification at each stage is critical. Chromatographic techniques, such as column chromatography and preparative high-performance liquid chromatography (HPLC), are indispensable for separating the desired product from starting materials, by-products, and regioisomers. Recrystallization can also be an effective method for purifying solid intermediates and the final product. For instance, in the synthesis of related norgestrel derivatives, recrystallization from solvent mixtures like isopropyl ether/acetonitrile (B52724) has been employed to achieve high purity. google.com The purity of the final compound is typically verified by HPLC, with purities often exceeding 98%. researchgate.net
Isotopic Enrichment and Positional Specificity Verification
Confirming the isotopic enrichment and the precise location of the deuterium atoms is a critical quality control step. A combination of analytical techniques is employed for this purpose.
Mass Spectrometry (MS) is used to determine the molecular weight of the deuterated compound and to calculate the degree of isotopic enrichment by analyzing the distribution of isotopologues. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for verifying the positional specificity of the deuterium labels.
¹H NMR (Proton NMR): In a fully deuterated position, the corresponding proton signal will be absent in the ¹H NMR spectrum. The reduction in the integration of specific proton signals provides a direct measure of the extent of deuteration at that site.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum where each signal corresponds to a specific deuterium atom in the molecule. This confirms the exact locations of the deuterium labels.
¹³C NMR: The coupling between carbon and deuterium (C-D) is different from that between carbon and hydrogen (C-H), leading to characteristic changes in the ¹³C NMR spectrum that can further confirm the positions of deuteration.
The combination of these techniques allows for a comprehensive characterization of the this compound molecule, ensuring its identity, purity, and the integrity of its isotopic label.
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity |
| Mass Spectrometry (MS) | Molecular Weight, Isotopic Enrichment |
| High-Resolution Mass Spectrometry (HRMS) | Accurate Mass, Elemental Composition |
| ¹H NMR Spectroscopy | Positional Deuteration (by signal disappearance) |
| ²H NMR Spectroscopy | Direct Observation and Positional Confirmation of Deuterium |
| ¹³C NMR Spectroscopy | Confirmation of Deuteration Sites via C-D Coupling |
Scalability Considerations in Laboratory Synthesis
Scaling up the synthesis of a complex, multi-step, and isotopically labeled compound like this compound from milligram to gram or even kilogram quantities presents several challenges.
Reagent Cost and Availability: Deuterated reagents, particularly deuterium gas and deuterated solvents, can be expensive, and their cost becomes a significant factor at a larger scale. nih.gov
Reaction Conditions: Reactions that are straightforward on a small scale may become problematic when scaled up. Exothermic reactions require more efficient heat management to prevent side reactions or decomposition. Mixing can also become less efficient in larger reactors.
Purification: Chromatographic purification, which is common in laboratory-scale synthesis, can be cumbersome and expensive on a large scale. Developing scalable purification methods, such as crystallization, is often necessary.
Handling of Hazardous Materials: The use of hazardous reagents, such as strong acids, bases, or oxidizing agents, requires more stringent safety protocols and specialized equipment at a larger scale.
Process Robustness: The synthetic route must be robust and reproducible to ensure consistent product quality across different batches. This requires a thorough understanding of the reaction mechanism and the impact of process parameters on the final product.
Advanced Analytical Characterization and Quantification of 6 Oxo D Norgestrel D6
Mass Spectrometry (MS) Applications in Quantitative Analysis
Development of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods
The analysis of steroid metabolites like 6-Oxo D-(-)-Norgestrel-d6 is predominantly achieved using UPLC-MS/MS due to its high sensitivity, selectivity, and speed. Method development for this compound involves the careful optimization of chromatographic conditions to ensure its separation from endogenous interferences and isomeric compounds.
Typically, reversed-phase chromatography is employed. A sub-2 µm particle column, such as a C18 or C8, provides high-resolution separation. The mobile phase usually consists of a gradient mixture of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution starts with a higher proportion of the aqueous phase and ramps up to a high organic concentration to elute the highly hydrophobic steroid.
Given that this compound is an internal standard, its chromatographic behavior is expected to be nearly identical to the non-deuterated 6-Oxo D-(-)-Norgestrel. The primary goal is to achieve a sharp, symmetrical peak shape and adequate retention to avoid the solvent front where significant ion suppression can occur. A total run time of 5 to 7 minutes is often achievable, balancing throughput with chromatographic resolution. nih.gov
Table 1: Illustrative UPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 50% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
Development of Gas Chromatography-Mass Spectrometry (GC-MS) Methods
While less common for modern bioanalysis of such compounds, GC-MS can be an alternative technique. Steroids like this compound are not sufficiently volatile for direct GC analysis and require chemical derivatization. This process replaces active hydrogen atoms (on hydroxyl and ketone groups) with less polar, more volatile groups, such as trimethylsilyl (B98337) (TMS) ethers. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.
The GC method would involve a capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). A temperature-programmed oven is essential to ensure the elution of the derivatized analyte. The injection is typically performed in splitless mode to maximize sensitivity. The total run time for a GC-MS analysis is generally longer than for UPLC-MS/MS. nih.gov
Table 2: Representative GC-MS Method Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Program | Start at 180 °C, ramp to 300 °C at 20 °C/min, hold for 5 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Optimization of Ionization Modes and Multiple Reaction Monitoring (MRM) Transitions
For UPLC-MS/MS analysis, electrospray ionization (ESI) in positive ion mode is typically the most effective for steroids like norgestrel (B7790687) and its derivatives. researchgate.net Optimization of the ionization source parameters, such as capillary voltage and source temperature, is crucial for maximizing the generation of the protonated molecule, [M+H]⁺.
The cornerstone of quantitative MS/MS is Multiple Reaction Monitoring (MRM). This technique involves the selection of a specific precursor ion (the [M+H]⁺ of this compound) in the first quadrupole, its fragmentation in the collision cell, and the monitoring of a specific, high-intensity product ion in the third quadrupole. This process provides exceptional selectivity and sensitivity.
For this compound, the precursor ion would be predicted based on its molecular weight. Levonorgestrel (B1675169) has a monoisotopic mass of approximately 312.2 Da. The addition of an oxygen atom and the removal of two hydrogen atoms to form the 6-oxo metabolite results in a mass of approximately 326.2 Da. With the inclusion of six deuterium (B1214612) atoms, the precursor ion [M+H]⁺ for this compound would be approximately m/z 333.2. The product ions would be determined by fragmentation experiments, but would likely involve characteristic losses from the steroid backbone. Based on data for levonorgestrel-d6 (B1165255) (334.1 → 91.0), a high-intensity, stable product ion is sought. researchgate.net
Table 3: Predicted MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| 6-Oxo D-(-)-Norgestrel | ~327.2 | To be determined | ESI Positive |
| This compound | ~333.2 | To be determined | ESI Positive |
Note: The exact product ions require experimental determination but would be selected for their high signal intensity and specificity.
Fragmentation Pathway Analysis of this compound
The fragmentation of the protonated molecular ion of this compound in the collision cell of a mass spectrometer provides structural information and yields the characteristic product ions for MRM analysis. The fragmentation process is induced by collision-induced dissociation (CID). wikipedia.org
For steroidal structures, fragmentation pathways often involve a series of neutral losses and cleavages of the ring structures. nih.gov For this compound, the initial protonation would likely occur on one of the oxygen atoms (at the 3-keto, 6-keto, or 17-hydroxyl position) or the ethynyl (B1212043) group.
Common fragmentation patterns for steroids include:
Water Loss: Dehydration from the 17-hydroxyl group is a common initial step.
Ring Cleavage: The D-ring, being a five-membered ring, is often subject to cleavage. The bond between C13 and C17 is a common site of fragmentation.
Side-Chain Loss: The ethyl group at C13 and the ethynyl group at C17 can be lost.
The presence of the additional keto group at the 6-position compared to norgestrel would influence the charge distribution and potentially open up alternative fragmentation channels, such as losses involving CO. The resulting product ions are typically stable, smaller fragments that are diagnostic of the original structure. A detailed analysis would involve high-resolution mass spectrometry to confirm the elemental composition of the fragments. libretexts.org
Method Validation Parameters in Bioanalytical Research
Any quantitative bioanalytical method must undergo rigorous validation to ensure its reliability, following guidelines from regulatory bodies. europa.eu This is particularly true when the method is used to support clinical or preclinical studies.
Assessment of Analytical Sensitivity and Limits of Detection/Quantification
Analytical sensitivity is defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy. gmp-compliance.org
For methods analyzing steroid hormones, achieving a low LLOQ is often critical due to their low physiological concentrations. For levonorgestrel, LLOQs in the range of 25-100 pg/mL have been reported. nih.gov A similar or even lower LLOQ would be expected for a method quantifying 6-Oxo D-(-)-Norgestrel. The LLOQ is typically established as the lowest standard on the calibration curve where the response is at least five times the response of a blank sample, and which meets the criteria for precision (≤20%) and accuracy (within ±20% of the nominal value).
Table 4: Typical Sensitivity Parameters for a UPLC-MS/MS Method
| Parameter | Typical Value | Acceptance Criteria |
|---|---|---|
| Limit of Detection (LOD) | ~10 pg/mL | Signal-to-Noise Ratio > 3 |
| Lower Limit of Quantification (LLOQ) | 25 - 50 pg/mL | Precision (CV) ≤ 20%, Accuracy 80-120% |
Evaluation of Linearity and Calibration Curve Performance
Linearity demonstrates the proportional relationship between the analyte concentration and the instrument response over a defined range. A calibration curve is generated by analyzing a set of standards prepared in the same biological matrix as the samples. researchgate.net
The curve is typically constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the analyte. A linear regression model, often with a weighting factor (e.g., 1/x or 1/x²), is applied to the data to compensate for heteroscedasticity, which is common in bioanalytical assays. nih.gov
The performance of the calibration curve is evaluated by its correlation coefficient (r²), which should ideally be ≥0.99. Additionally, the back-calculated concentrations of the calibration standards should be within ±15% of their nominal values (±20% for the LLOQ). gmp-compliance.org For levonorgestrel, linear ranges from 100 pg/mL to over 30,000 pg/mL have been successfully validated. researchgate.net
Table 5: Example Calibration Curve Performance Data
| Nominal Conc. (pg/mL) | Back-Calculated Conc. (pg/mL) | Accuracy (%) |
|---|---|---|
| 50 (LLOQ) | 52.5 | 105.0 |
| 100 | 98.2 | 98.2 |
| 500 | 510.1 | 102.0 |
| 2500 | 2455.0 | 98.2 |
| 10000 | 10350.0 | 103.5 |
| 20000 (ULOQ) | 19600.0 | 98.0 |
| Regression Model | y = 0.002x + 0.005 | |
| Weighting | 1/x² |
| Correlation Coefficient (r²) | >0.995 | |
Determination of Intra-day and Inter-day Precision and Accuracy
Precision and accuracy are fundamental parameters in the validation of any quantitative analytical method. Precision refers to the closeness of repeated measurements, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), while accuracy describes the closeness of a measured value to the true value, expressed as the percentage of bias or relative error (%RE). These are assessed through both intra-day (repeatability) and inter-day (intermediate precision) analyses.
For compounds structurally similar to this compound, such as Levonorgestrel, validated LC-MS/MS methods demonstrate high precision and accuracy. In a highly sensitive online solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) method developed for Levonorgestrel in serum, the precision was reported with an imprecision of less than 8%, and the accuracy showed a bias of less than 6% across three control levels. nih.gov Another ultra-flow liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) assay for Norgestrel in human plasma reported intra- and inter-day precision (%CV) of less than 11.0%, with corresponding accuracy within 9.0% of the nominal values. thieme-connect.com
A separate validated UPLC-ESI-MS/MS method for Levonorgestrel using Levonorgestrel D6 as an internal standard showed precision (%RSD) to be less than 6.50% and accuracy (%RE) to be within ± 5%. researchgate.net These robust performance characteristics for the parent compound and its deuterated internal standard suggest that a similar analytical approach for this compound would yield comparable levels of precision and accuracy.
The typical validation process involves analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day for intra-day assessment, and on different days for inter-day assessment. The acceptance criteria for bioanalytical methods, as per regulatory guidelines, generally require the %CV to be within 15% (20% at the lower limit of quantification, LLOQ) and the accuracy to be within ±15% of the nominal value (±20% at the LLOQ). nih.gov
Table 1: Representative Intra-day and Inter-day Precision and Accuracy Data for Analogs
| Analyte | Concentration Level | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| Levonorgestrel | Low QC | < 8% | < 6% | < 8% | < 6% |
| Medium QC | < 8% | < 6% | < 8% | < 6% | |
| High QC | < 8% | < 6% | < 8% | < 6% | |
| Norgestrel | Low QC | < 11.0% | < 9.0% | < 11.0% | < 9.0% |
| Medium QC | < 11.0% | < 9.0% | < 11.0% | < 9.0% | |
| High QC | < 11.0% | < 9.0% | < 11.0% | < 9.0% | |
| Levonorgestrel | Low QC | < 6.50% | ± 5% | < 6.50% | ± 5% |
| Medium QC | < 6.50% | ± 5% | < 6.50% | ± 5% | |
| High QC | < 6.50% | ± 5% | < 6.50% | ± 5% |
Note: This table is a composite representation based on data from analogous compounds nih.govthieme-connect.comresearchgate.net to illustrate typical performance, as specific data for this compound was not available.
Recovery Studies and Matrix Effect Assessment in Complex Biological Matrices
When analyzing samples from complex biological matrices such as plasma or serum, it is essential to evaluate the efficiency of the extraction process (recovery) and the potential for co-eluting endogenous components to interfere with the ionization of the analyte (matrix effect).
The Matrix Effect is the alteration of analyte ionization due to the presence of co-eluting substances from the sample matrix. This can lead to ion suppression or enhancement, affecting the accuracy and precision of the quantification. The matrix effect is typically assessed by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of a pure standard solution. The use of a stable isotope-labeled internal standard, such as this compound for the quantification of 6-Oxo-Norgestrel, is the most effective way to compensate for matrix effects, as the internal standard and the analyte are expected to experience similar ionization suppression or enhancement.
Validation studies for Levonorgestrel have systematically evaluated the matrix effect across different lots of human plasma to ensure the method's reliability. These studies typically find that a properly developed method with an appropriate internal standard shows no significant matrix effect, with the variability between different plasma lots being within acceptable limits (e.g., %RSD < 15%). For instance, post-column infusion experiments have been used to confirm the absence of matrix interferences in sensitive Levonorgestrel assays. nih.gov
Table 2: Representative Recovery and Matrix Effect Data for Analogs
| Analyte | Parameter | Low QC | Medium QC | High QC |
| Levonorgestrel | Recovery (%) | > 92% | > 92% | > 92% |
| Levonorgestrel | Recovery (%) | 93.69% | 93.69% | 93.69% |
| Levonorgestrel D6 | Recovery (%) | 93.88% | 93.88% | 93.88% |
| Levonorgestrel | Matrix Effect (%RSD across lots) | < 15% | < 15% | < 15% |
Note: This table is compiled from data on analogous compounds nih.govresearchgate.net to reflect expected performance characteristics in the absence of specific data for this compound.
Applications of 6 Oxo D Norgestrel D6 As an Internal Standard and Tracer in Preclinical Studies
Utilization in Quantitative Analysis of Norgestrel (B7790687) and its Metabolites in Biological Systems
In the quantitative analysis of norgestrel, a stable isotope-labeled internal standard like 6-Oxo D-(-)-Norgestrel-d6 is essential for correcting for analyte loss during sample preparation and for variations in instrument response. lcms.cz The use of such standards is a cornerstone of robust bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.czthieme-connect.com
The accurate measurement of norgestrel in complex biological matrices requires efficient extraction and cleanup to remove interfering substances like proteins and lipids. nih.govslideshare.net this compound is added to the biological sample at a known concentration at the beginning of the preparation process. Common sample preparation techniques include:
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous sample and an organic solvent. thieme-connect.com For norgestrel analysis, LLE is a cost-effective method. thieme-connect.com The sample, spiked with the internal standard, is mixed with an appropriate organic solvent (e.g., methyl-t-butyl ether). thieme-connect.comnih.gov After vortexing and centrifugation, the organic layer containing the analyte and internal standard is separated, evaporated, and reconstituted for analysis. thieme-connect.comnih.gov
Solid-Phase Extraction (SPE): SPE is a targeted extraction technique that provides cleaner extracts compared to LLE. gcms.cz The sample and internal standard are loaded onto a cartridge containing a solid adsorbent. Interfering components are washed away, and the analyte and internal standard are then eluted with a suitable solvent. This method is highly effective for complex matrices like animal tissues.
Protein Precipitation (PPT): This is a simpler but often "dirtier" method where a solvent (like acetonitrile (B52724) or methanol) is added to the biological sample to precipitate proteins. slideshare.net After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. This method is often used for high-throughput screening in early discovery.
| Technique | Principle | Common Matrices | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. thieme-connect.com | Plasma, Serum, Cell Culture Media. thieme-connect.comnih.gov | Cost-effective, simple. thieme-connect.com | Can be labor-intensive, may form emulsions. slideshare.net |
| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid support. gcms.cz | Plasma, Urine, Animal Tissues, Fluids. gcms.cz | High recovery, clean extracts. gcms.cz | More expensive, requires method development. gcms.cz |
| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent. slideshare.net | Plasma, Serum. slideshare.net | Fast, simple, high-throughput. | Less clean, risk of matrix effects. slideshare.net |
In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo clearance of a compound. nih.gov These studies typically involve incubating the parent drug (norgestrel) with liver fractions, such as microsomes or hepatocytes, which contain drug-metabolizing enzymes. wuxiapptec.com
This compound is used as the internal standard to accurately quantify the concentration of norgestrel remaining at various time points during the incubation. By analyzing the rate of disappearance of the parent drug, key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) can be determined. nih.gov This data helps in selecting compounds with desirable pharmacokinetic profiles for further development. nih.govresearchgate.net Furthermore, in metabolite identification studies, the known mass shift of the deuterated standard helps in distinguishing true metabolites from background noise in the mass spectrometer. pharmaron.com
Pharmacokinetic (PK) studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). Following administration of norgestrel to an animal, biological samples (typically plasma) are collected at various time points. researchgate.net
This compound is added to these samples as an internal standard before analysis by LC-MS/MS. thieme-connect.com The ratio of the analyte peak area to the internal standard peak area is used to construct a concentration-time curve. From this curve, critical PK parameters are calculated.
Table: Key Pharmacokinetic Parameters Determined Using an Internal Standard
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax. fda.gov | Provides information on the rate of drug absorption. fda.gov |
| AUC | Area under the concentration-time curve. thieme-connect.com | Represents the total drug exposure over time. thieme-connect.com |
| t½ | Elimination half-life. wikipedia.org | Determines the time it takes for the drug concentration to decrease by half. wikipedia.org |
| Clearance (CL) | Volume of plasma cleared of the drug per unit time. | Measures the efficiency of drug elimination. |
Investigating Metabolic Pathways and Biotransformation Using Deuterated Tracers
Beyond its role as an internal standard, this compound can be used as a metabolic tracer. When administered to an in vitro system or an animal model, its metabolic fate can be followed by mass spectrometry, providing clear insights into biotransformation pathways.
Norgestrel undergoes extensive metabolism, primarily through reduction and hydroxylation reactions. wikipedia.orgnih.gov The reduction of the α,β-unsaturated ketone in ring A is a significant metabolic pathway. nih.gov Oxidative metabolism, mediated largely by cytochrome P450 enzymes, is also critical. drugbank.com
When this compound is used as a tracer, any metabolites formed will retain the deuterium (B1214612) label (or a portion of it). In mass spectrometry analysis, this results in a characteristic mass shift compared to the metabolites of unlabeled norgestrel. This allows researchers to:
Confirm Metabolic Pathways: Track the conversion of the parent drug to specific metabolites, such as hydroxylated or reduced forms.
Distinguish from Endogenous Compounds: The deuterium label provides a unique mass signature, preventing confusion with structurally similar endogenous steroids in the biological matrix.
Study Enzyme Kinetics: Investigate the kinetics of specific metabolic reactions, like carbonyl reduction, by monitoring the formation of the labeled metabolite over time.
Isotope dilution mass spectrometry is a powerful technique for identifying and quantifying metabolites. isotope.com When a biological sample from a study using this compound is analyzed, the mass spectrometer can search for pairs of peaks separated by the mass of the deuterium labels (e.g., 6 Da for a fully retained label).
This "isotope pattern filtering" approach makes it significantly easier to pick out potential drug-related metabolites from the thousands of signals in a complex chromatogram. The presence of the characteristic isotopic signature provides strong evidence that a detected compound is a metabolite of the administered deuterated tracer, facilitating the identification of novel or unexpected metabolic pathways.
Mechanistic Studies on Steroid-Metabolizing Enzymes and Pathways (e.g., Cytochrome P450-mediated transformations)
The biotransformation of synthetic steroids like D-(-)-Norgestrel (levonorgestrel) is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues. Understanding the specific CYP isoforms involved and the mechanisms of their enzymatic reactions is crucial for predicting drug-drug interactions and individual variability in drug response. While direct studies employing this compound in mechanistic enzymology are not extensively documented in publicly available literature, its utility can be inferred from established methodologies using deuterated compounds in metabolic research.
The metabolism of levonorgestrel (B1675169) is known to involve oxidation, primarily mediated by CYP3A4, leading to the formation of various hydroxylated metabolites. www.gov.ukresearchgate.net Subsequent oxidation of a hydroxylated intermediate at the C6 position would yield 6-oxo D-(-)-norgestrel. The use of this compound as a tracer can provide significant insights into these metabolic pathways.
Elucidating Metabolic Pathways: In preclinical in vitro models, such as human liver microsomes or recombinant CYP enzymes, this compound can be used as a stable isotope tracer. By incubating the deuterated compound with these enzyme systems, researchers can track its fate using mass spectrometry. The distinct mass shift due to the deuterium atoms allows for the unambiguous identification of metabolites derived from the tracer, even in the presence of endogenous steroids or other interfering substances. This approach helps in confirming the formation of specific metabolites and identifying the enzymes responsible for their production.
Investigating Enzyme Kinetics and Mechanism: The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the heavier mass of deuterium. nih.govnih.gov This phenomenon is a powerful tool for studying the rate-limiting steps in enzymatic reactions. If the cleavage of a carbon-deuterium bond is part of the rate-determining step in the metabolism of this compound by a CYP enzyme, a slower reaction rate would be observed compared to its non-deuterated counterpart. The observation of a significant KIE would provide strong evidence that C-H bond abstraction is a critical step in the catalytic mechanism of the enzyme. nih.gov
The table below illustrates the principal metabolic transformations of levonorgestrel and the potential role of this compound in studying these pathways.
| Metabolic Reaction | Enzyme Family | Potential Metabolite | Application of this compound |
| Hydroxylation | Cytochrome P450 (e.g., CYP3A4) | Hydroxylated norgestrel derivatives | As a tracer to identify and quantify specific hydroxylated metabolites. |
| Oxidation | Cytochrome P450 | 6-Oxo D-(-)-Norgestrel | To study the kinetics and mechanism of the oxidation step. |
| Reduction | Reductases | Dihydrolevonorgestrel | As an internal standard for the quantification of reduced metabolites. |
| Conjugation | UGTs, SULTs | Glucuronide and sulfate (B86663) conjugates | As an internal standard for quantifying conjugated metabolites. |
Use as an Internal Standard in Preclinical Quantitative Analysis:
In preclinical studies, accurate quantification of drug molecules and their metabolites in biological matrices is paramount. This compound is ideally suited for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to samples. It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantitative results.
The key advantages of using a stable isotope-labeled internal standard like this compound include:
Similar Chemical and Physical Properties: Being structurally almost identical to the unlabeled 6-Oxo D-(-)-Norgestrel, the deuterated version exhibits very similar extraction recovery, ionization efficiency, and chromatographic retention time.
Mass Differentiation: The difference in mass due to the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling precise quantification.
The use of deuterated steroids as internal standards and tracers is a well-established practice in metabolic research, providing high sensitivity and specificity for the analysis of steroid hormones and their metabolites in complex biological samples. nih.govnih.govnih.gov
Emerging Research Directions and Future Perspectives for 6 Oxo D Norgestrel D6 Research
Integration with Advanced Omics Technologies in Steroidomics
The field of steroidomics, which involves the comprehensive analysis of all steroids in a biological system, is increasingly being integrated with other "omics" technologies to provide a more holistic understanding of physiological and pathological processes. The use of stable isotope-labeled steroids, including 6-Oxo D-(-)-Norgestrel-d6, is fundamental to the precision and accuracy of these multi-faceted analytical approaches. frontiersin.org
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a primary technique for the simultaneous determination of a wide array of steroids. nih.gov In these complex analyses, deuterated internal standards are essential for correcting analytical variability, such as ion suppression and matrix effects, thereby ensuring accurate quantification. clearsynth.com The physical and chemical similarities of deuterated standards to their non-labeled counterparts ensure they behave similarly during sample preparation and analysis, making them ideal for these applications. researchgate.net
The integration of steroidomics with proteomics and other omics data allows for a systems biology approach to understanding endocrine function and dysfunction. frontiersin.org For instance, correlating steroid profiles with protein expression levels can provide insights into the regulation of steroidogenic pathways. In such studies, the precise quantification of steroid metabolites, facilitated by the use of deuterated standards like this compound, is paramount for building accurate biological models.
Development of Novel Deuterated Steroid Internal Standards and Reference Materials
The expanding scope of steroidomics necessitates a continuous development of new and well-characterized deuterated internal standards and reference materials. nih.gov While many common steroids are commercially available in their deuterated forms, there is a growing need for labeled analogs of less common metabolites and specific impurities to broaden the coverage of analytical methods. nih.gov this compound, as a labeled impurity of D-(-)-Norgestrel, exemplifies the type of specific standard required for detailed metabolic and impurity profiling studies.
The synthesis of these novel deuterated standards involves sophisticated chemical procedures to introduce deuterium (B1214612) atoms at specific and stable positions within the steroid molecule. nih.govnih.gov The high isotopic purity of these standards is crucial to avoid interference with the measurement of the endogenous, non-labeled analyte. nih.gov The availability of a diverse library of deuterated steroid standards is a critical resource for the research community, enabling more comprehensive and reliable steroid profiling.
The following table provides examples of deuterated steroids used as internal standards in mass spectrometry:
| Deuterated Steroid | Application |
| Aldosterone-d7 | Quantitative analysis in metabolomics |
| Cortisol-d4 | Internal standard for LC-MS studies |
| Testosterone-d3 | Overcoming ion suppression in analysis |
| Progesterone-d9 | Concentration standard for high-throughput analysis |
| Dehydroepiandrosterone-d6 sulfate (B86663) sodium salt | Use in targeted and untargeted approaches |
This table is based on information from a commercially available deuterated steroid mixture and serves as an example of the types of standards used in the field.
Advancements in Automated and High-Throughput Analytical Platforms for Steroid Analysis
The demand for large-scale clinical and research studies has driven the development of automated and high-throughput analytical platforms for steroid analysis. endocrine-abstracts.org These systems, often based on LC-MS/MS, are capable of processing a large number of samples with minimal manual intervention, thereby increasing efficiency and reducing the potential for human error. nih.govresearchgate.net
Deuterated internal standards are integral to these automated workflows. mdpi.com They are typically added to samples at the beginning of the preparation process to correct for any variability introduced during automated extraction and handling steps. researchgate.net The use of commercially available kits that include a panel of deuterated steroid standards is becoming more common in clinical laboratories, facilitating the standardization of steroid profiling. nih.govchromsystems.com
Recent advancements include the development of online solid-phase extraction (SPE) coupled with LC-MS/MS, which further automates the sample cleanup process and improves the robustness of the analytical method. nih.gov The compatibility of deuterated standards with these advanced platforms ensures that high-quality, quantitative data can be generated in a high-throughput manner.
Computational Chemistry and In Silico Modeling of Isotopic Effects on Compound Behavior
Computational chemistry and in silico modeling are emerging as powerful tools in the study of steroid metabolism and the effects of isotopic labeling. nih.gov These computational approaches can be used to predict the behavior of deuterated compounds, including potential kinetic isotope effects (KIEs) that may influence their metabolic fate. researchgate.net
A KIE can occur when the presence of a heavier isotope, such as deuterium, alters the rate of a chemical reaction. nih.gov While deuterated internal standards are designed to be chemically similar to their non-labeled counterparts, significant KIEs could potentially lead to differences in their metabolic clearance, which needs to be considered in certain research applications. researchgate.net
Computational models can help in the design of deuterated standards by identifying positions for deuterium substitution that are less likely to be involved in metabolic transformations, thereby minimizing potential KIEs. nih.govnih.gov Furthermore, in silico models can aid in the interpretation of complex steroidomics data by simulating the flow of metabolites through steroidogenic pathways and predicting how this might be altered by isotopic labeling or by the presence of endocrine-disrupting chemicals. nih.gov The integration of experimental data, obtained using standards like this compound, with computational modeling will provide a more comprehensive understanding of steroid biochemistry.
Q & A
Q. How should researchers handle missing data in longitudinal studies involving this compound?
Q. What peer-review criteria are critical for publishing studies on this compound?
- Methodological Answer : Follow ICMJE guidelines, including full disclosure of synthetic protocols, raw data availability, and conflicts of interest. Use STROBE or CONSORT checklists for observational/experimental studies, respectively. Pre-register hypotheses and analysis plans to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
